molecular formula C11H16 B8772951 1,10-Undecadiyne CAS No. 4117-15-1

1,10-Undecadiyne

Cat. No.: B8772951
CAS No.: 4117-15-1
M. Wt: 148.24 g/mol
InChI Key: PZWZXAPXSJTOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Undecadiyne is an aliphatic terminal diyne with the molecular formula C11H16 and a molecular weight of 148.25 g/mol . Its linear structure, characterized by two terminal carbon-carbon triple bonds separated by a methylene chain, is defined by the SMILES string C(C#C)CCCCCCC#C . This structure makes it a valuable building block in organic synthesis, particularly for creating complex molecular architectures through metal-catalyzed coupling reactions, such as the Glaser and Cadiot-Chodkiewicz reactions, to generate symmetric and asymmetric conjugated polyynes. In materials science, this compound serves as a precursor for the synthesis of carbon-rich molecules and rigid-rod polymers, which are of interest for their potential electronic and optical properties. Researchers also utilize it as a cross-linking agent due to the reactivity of its alkyne groups. As a straight-chain hydrocarbon featuring two triple bonds, it is a solid member of the alkyne family, following the general formula CnH2n-2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with standard safety precautions appropriate for laboratory chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4117-15-1

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

undeca-1,10-diyne

InChI

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1-2H,5-11H2

InChI Key

PZWZXAPXSJTOOI-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCC#C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,10 Undecadiyne and Its Functionalized Derivatives

Catalytic Approaches to 1,10-Undecadiyne Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering efficient routes to complex molecules like this compound. These approaches are characterized by the use of substoichiometric amounts of a catalyst to promote the reaction, leading to higher atom economy and reduced waste.

Copper-Mediated Oxidative Homocoupling Strategies

The formation of a buta-1,3-diyne linkage through the oxidative coupling of terminal alkynes is a foundational transformation in acetylene (B1199291) chemistry. Several named reactions, all relying on a copper catalyst, have been established for this purpose. These homocoupling strategies are particularly relevant for the synthesis of symmetrical diynes, including those derived from precursors to this compound.

The Glaser coupling , first reported in 1869, is one of the oldest methods for the oxidative dimerization of terminal alkynes. wikipedia.org It traditionally uses a copper(I) salt, such as cuprous chloride, an oxidant like air or oxygen, and a base, often in an aqueous or alcoholic medium. wikipedia.org A key modification to the classical Glaser coupling is the Hay coupling , which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex. This variation offers greater versatility due to its solubility in a wider range of organic solvents. synarchive.comnih.gov The Hay coupling is an aerobic reaction, using oxygen from the air to reoxidize the copper(I) catalyst to its active state. synarchive.com

The Eglinton reaction is another important variant that employs a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine (B92270) to effect the homocoupling of terminal alkynes. organic-chemistry.orgpearson.com This method is particularly useful for the synthesis of cyclic and symmetric bisacetylenes. organic-chemistry.org The mechanism of these copper-mediated couplings generally involves the formation of a copper(I) acetylide intermediate, followed by an oxidative process to generate the diyne product. ub.edu

Coupling ReactionCatalyst SystemTypical OxidantBase/SolventKey Features
Glaser Coupling Copper(I) salt (e.g., CuCl)Air/O₂Ammonia/Alcohol or WaterOne of the oldest methods for diyne synthesis.
Hay Coupling CuCl/TMEDA complexAir/O₂Amine basesEnhanced solubility of the catalyst in organic solvents.
Eglinton Reaction Copper(II) salt (e.g., Cu(OAc)₂)None (Cu(II) is the oxidant)PyridineUses a stoichiometric amount of copper(II) salt.

Palladium-Catalyzed Cross-Coupling Reactions in Diyne Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, including the formation of diynes. These methods often exhibit high functional group tolerance and proceed under mild conditions.

The Sonogashira coupling is a widely used reaction that couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org While primarily used for synthesizing unsymmetrical enynes and arylalkynes, variations of this reaction can be adapted for diyne synthesis. For instance, a terminal alkyne can be coupled with a haloalkyne. A significant advantage of the Sonogashira reaction is its typically mild reaction conditions, often proceeding at room temperature. wikipedia.org However, a common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under an inert atmosphere. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent this issue. wikipedia.org

The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical 1,3-diynes. This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgalfa-chemistry.comresearchgate.net Unlike the Glaser coupling, the Cadiot-Chodkiewicz reaction is highly selective, exclusively forming the unsymmetrical diyne product. researchgate.netrsc.org The mechanism involves the formation of a copper(I) acetylide, which then reacts with the haloalkyne. alfa-chemistry.com The reaction is sensitive to the substrates, with phenyl and hydroxyalkyl groups on the alkyne often promoting the reaction. alfa-chemistry.com Modifications to the classical procedure include the use of palladium co-catalysts and phosphine-based ligands to improve yields and selectivity. rsc.org

Coupling ReactionCatalystsReactantsProduct TypeKey Features
Sonogashira Coupling Palladium complex, Copper(I) saltTerminal alkyne + Aryl/Vinyl halideAryl/Vinyl alkyneMild reaction conditions, but can have homocoupling side products.
Cadiot-Chodkiewicz Coupling Copper(I) saltTerminal alkyne + 1-HaloalkyneUnsymmetrical diyneHighly selective for the cross-coupling product.

Microwave-Assisted Synthetic Protocols for this compound

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.netresearchgate.net This technology has been successfully applied to the synthesis of diynes.

For example, the microwave-assisted synthesis of 1,3-diynes from terminal acetylenes, catalyzed by copper(I) iodide and tetramethylethylenediamine (TMEDA) under solvent-free conditions, has been reported to proceed in as little as 10 minutes at 100°C, with air serving as the oxidant. tandfonline.comresearchgate.netresearchgate.net This represents a significant improvement over conventional heating methods, which can take several hours to achieve comparable yields. tandfonline.com The efficiency of microwave heating is attributed to the direct interaction of the microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

A comparative study of a Sonogashira coupling reaction under conventional heating versus microwave irradiation for the synthesis of an enediyne showed a dramatic reduction in reaction time from 14-18 hours to just 3-5 minutes with comparable or improved yields under microwave conditions. mdpi.com

ReactionHeating MethodReaction TimeYield
Homocoupling of PhenylacetyleneConventional18 h38%
Homocoupling of PhenylacetyleneMicrowave10 min98%
Sonogashira Coupling for Enediyne SynthesisConventional16-18 h59%
Sonogashira Coupling for Enediyne SynthesisMicrowave3-5 min61-65%

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and other diynes.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "neat" conditions, is a key principle of green chemistry as it eliminates solvent waste and simplifies product purification. Several of the aforementioned catalytic methods for diyne synthesis can be adapted to solvent-free conditions.

The homocoupling of terminal alkynes catalyzed by copper(I) chloride in the presence of a base can be carried out efficiently without a solvent, providing symmetrical 1,3-diynes in excellent yields (up to 95%) and with short reaction times. nih.govresearchgate.net This method is also amenable to being performed at room temperature and can be scaled up to the gram level. nih.gov

Microwave-assisted synthesis is particularly well-suited for solvent-free reactions. The direct heating of the reactants can lead to very rapid reaction rates. The copper-catalyzed homocoupling of terminal alkynes under solvent-free microwave conditions has been shown to be a highly efficient and environmentally friendly method for the synthesis of symmetrical diynes. tandfonline.comresearchgate.netresearchgate.net

Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems focuses on the use of non-toxic, abundant metals, recyclable catalysts, and reaction media that are less harmful to the environment.

Recyclable Catalysts: The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key strategy for developing greener synthetic processes. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Copper-based catalysts have been immobilized on various supports, such as silica (B1680970), polymers, and metal-organic frameworks (MOFs), for use in diyne synthesis. mdpi.comrsc.orgorganic-chemistry.org For example, a Cu3(BTC)2 MOF has been used as an efficient and ligand-free heterogeneous catalyst for the Glaser-Hay coupling of terminal alkynes. rsc.org This catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. rsc.org Similarly, copper(I) complexes supported on silica have been shown to be effective and recyclable catalysts for various alkyne coupling reactions. mdpi.comorganic-chemistry.org

Greener Solvents: When a solvent is necessary, the use of environmentally friendly alternatives to traditional volatile organic compounds is preferred. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Efficient Glaser coupling of terminal alkynes has been achieved in water at room temperature using multinuclear copper complexes as catalysts, avoiding the need for any base. rsc.org

Ionic liquids are another class of alternative solvents that have gained attention in green chemistry. nih.govmdpi.com They are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. nih.gov Palladium nanoparticles stabilized in ionic liquids have been shown to be effective and recyclable catalysts for various cross-coupling reactions, including those that can be used in diyne synthesis. mdpi.comscispace.com

Chemo- and Regioselective Synthesis of this compound Analogs

The presence of two terminal alkyne groups in this compound presents a unique challenge and opportunity for synthetic chemists. The ability to selectively modify one alkyne while leaving the other untouched, or to orchestrate reactions that proceed with a high degree of control over the position of new bond formation, is crucial for creating well-defined and functionalized derivatives.

A key strategy in achieving such selectivity is the use of transition metal catalysis. Palladium-catalyzed reactions, for instance, have been explored for the hydroarylation and hydroalkenylation of terminal alkynes. These methods can lead to the formation of allylic and homoallylic systems with high regioselectivity. rsc.org While not specifically detailing this compound, the principles of these reactions are applicable to long-chain diynes, where catalyst and ligand choice can direct the reaction to a specific alkyne group, potentially influenced by subtle electronic or steric differences introduced by a preliminary functionalization.

Another powerful tool for the selective functionalization of terminal alkynes is the use of organometallic reagents. For example, allylgallium reagents, generated in situ, have been shown to react with terminal alkynes to produce 1,4-dienes with good yields and Markovnikov addition selectivity. rsc.org The application of such a methodology to this compound could, in principle, allow for the selective mono-allylation, providing a valuable building block for further transformations.

The controlled synthesis of more complex structures, such as macrocycles and polymers, from diyne precursors also relies heavily on chemo- and regioselective transformations. The Nicholas reaction, for instance, has been employed in the synthesis of functionalized 10-membered aza- and oxaenediynes. mdpi.com This reaction involves the stabilization of a propargyl cation by a dicobalt hexacarbonyl cluster, allowing for selective intramolecular cyclization. While the specific substrates in the cited study are different, the underlying principles could be adapted for the synthesis of macrocycles derived from this compound, where one alkyne is temporarily protected as a cobalt complex, directing the reaction to the free alkyne.

Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly chemoselective method for the formation of 1,2,3-triazoles. In the context of this compound, this reaction could be employed to selectively introduce triazole rings at one or both ends of the hydrocarbon chain. The kinetic resolution of diynes through copper-catalyzed cyclization presents another sophisticated approach to achieving enantioselective functionalization of C(sp³)–H bonds. researchgate.net

The table below summarizes some of the methodologies that can be applied for the chemo- and regioselective synthesis of this compound analogs, based on general findings for terminal alkynes and diynes.

Methodology Catalyst/Reagent Potential Product Type from this compound Selectivity Principle
Hydroarylation/HydroalkenylationPalladium(II) complexesMono- or bis-allylic/homoallylic derivativesCatalyst and ligand control
AllylgallationIn situ generated allylgallium reagentsMono- or bis-1,4-diene derivativesMarkovnikov addition
Nicholas ReactionDicobalt hexacarbonylMacrocyclic enediynesTemporary protection of one alkyne
Azide-Alkyne Cycloaddition (CuAAC)Copper(I) saltsMono- or bis-triazole derivativesHigh chemoselectivity of the click reaction
Kinetic Resolution/CyclizationChiral copper complexesEnantioenriched polycyclic derivativesCatalyst-controlled enantioselective C-H functionalization

It is important to note that while these methodologies have been established for terminal alkynes and other diynes, their specific application to this compound would require optimization of reaction conditions to achieve the desired chemo- and regioselectivity. The long, flexible alkyl chain of this compound may influence reactivity and selectivity compared to shorter or more rigid diyne substrates. Future research in this area will likely focus on the development of catalyst systems and reaction protocols specifically tailored for the selective functionalization of long-chain α,ω-diynes like this compound, thereby expanding the synthetic toolbox for creating novel and complex molecular structures.

Elucidating the Reactivity and Mechanistic Pathways of 1,10 Undecadiyne

Cycloaddition Chemistry of 1,10-Undecadiyne

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For this compound, the two alkyne moieties are the primary sites for such transformations.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derived Systems

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that joins an organic azide (B81097) with a cyclic alkyne. The reaction's driving force is the high ring strain of the cyclooctyne (B158145), which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. d-nb.infomagtech.com.cn This makes SPAAC particularly valuable for applications in living systems.

The mechanism is a concerted 1,3-dipolar cycloaddition where the enthalpy released from the strained ring drives the formation of a stable triazole product. researchgate.net As a linear and unstrained molecule, this compound cannot directly participate in SPAAC as the strained alkyne component. The "strain-promoted" nature of the reaction is intrinsically linked to the geometry of cyclic alkynes like dibenzylcyclooctyne (DBCO) or difluorinated cyclooctyne (DIFO). magtech.com.cnnih.gov Therefore, while this compound possesses alkyne groups, it lacks the requisite ring strain to undergo the catalyst-free SPAAC pathway.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high yield, reliability, and stereospecificity. organic-chemistry.orgrsc.org Unlike SPAAC, this reaction works efficiently with terminal, unstrained alkynes, making this compound an excellent substrate. organic-chemistry.org The reaction joins a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org

The catalytic cycle is initiated by the in situ generation of a copper(I) species, often from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. organic-chemistry.orgbeilstein-journals.org This Cu(I) catalyst reacts with the terminal alkyne of this compound to form a copper(I) acetylide intermediate. beilstein-journals.orgcsic.es This intermediate then reacts with an azide through a series of coordination and cyclization steps to yield the stable triazole ring, regenerating the catalyst for subsequent cycles. rsc.org Given its two terminal alkyne groups, a single molecule of this compound can be used as a bifunctional linker, reacting with two equivalents of an azide-containing molecule. The reaction is robust, proceeds under mild aqueous conditions, and tolerates a wide array of functional groups, enabling its use in materials science and organic synthesis. organic-chemistry.orgbeilstein-journals.org

Diels-Alder and Related Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent member of this class, involving the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component) to form a six-membered ring. sigmaaldrich.comucalgary.ca The alkyne functional groups within this compound can serve as dienophiles in Diels-Alder reactions. ucalgary.ca

When this compound acts as a dienophile, it reacts with a conjugated diene to produce a 1,4-cyclohexadiene (B1204751) derivative. ucalgary.ca The reaction is a single-step, concerted process where two new sigma bonds are formed from two pi bonds. ucalgary.ca The efficiency of the standard Diels-Alder reaction is typically enhanced when the dienophile contains electron-withdrawing groups and the diene possesses electron-donating groups. ucalgary.camasterorganicchemistry.com As an unsubstituted alkyl diyne, this compound functions as a neutral dienophile, and its reactions may require thermal conditions to proceed efficiently. ucalgary.ca The concerted nature of the reaction ensures a high degree of stereospecificity. ucalgary.ca

Polymerization Behavior of this compound

The bifunctional nature of this compound, with reactive terminal alkynes at each end, makes it a suitable monomer for the synthesis of linear polymers.

Oxidative Polymerization Pathways and Mechanisms

The oxidative coupling of terminal alkynes is a primary method for the polymerization of α,ω-alkyldiynes like this compound. cdnsciencepub.com This process, often referred to as Glaser or Hay coupling, typically employs a copper(I) salt catalyst, such as Cu(I)Cl, in the presence of an amine base like tetramethylethylenediamine (TMEDA) and/or pyridine (B92270), with oxygen as the oxidant. cdnsciencepub.com The reaction links the monomers by forming a new carbon-carbon bond between the terminal alkyne units, resulting in a polymer chain with repeating diyne moieties, known as a polydiyne.

Research into the polymerization of this compound has identified different reaction protocols that influence the resulting polymer's characteristics. cdnsciencepub.com Two distinct routes, designated Route A and Route B, have been explored, differing in catalyst composition, solvent, and temperature. cdnsciencepub.com

Route A utilizes a Cu(I)Cl:TMEDA ratio of 1:1 in a pyridine solvent, which also controls the basicity of the medium. cdnsciencepub.com

Route B employs a large excess of TMEDA (Cu(I)Cl:TMEDA ratio of 1:50) without pyridine, making TMEDA the sole controller of basicity. cdnsciencepub.com

The basicity of the ligand and its concentration are known to affect the rate of oxidative coupling. cdnsciencepub.com The more basic and concentrated the ligand, the faster the reaction. cdnsciencepub.com Consequently, Route B, with its high concentration of the more basic TMEDA, generally leads to faster polymerization than Route A. cdnsciencepub.com However, these different conditions also lead to significant variations in the molar mass and polydispersity of the resulting poly(this compound). cdnsciencepub.com

Polymerization RouteKey ConditionsObservations on Resulting Polymer
Route ACu(I)Cl:TMEDA (1:1), Pyridine solvent, 60-80°CProduces polymers with a more controlled, higher molar mass and an almost ideal polydispersity index (PDI ≈ 2.0), suggesting the formation of linear polymer chains. cdnsciencepub.com
Route BCu(I)Cl:TMEDA (1:50), No pyridine, 40-80°C, higher monomer concentrationLeads to large variations in molar mass and often results in significant quantities of low molecular weight products, indicating less controlled polymerization. cdnsciencepub.com

Coordination Polymerization for Poly(α,ω-alkyldiynes)

Coordination polymerization is a form of addition polymerization catalyzed by transition metal salts and their complexes. wikipedia.orgscribd.com The mechanism involves the initial formation of a coordination complex between the monomer and the metal catalyst. scribd.com This coordination activates the monomer, which then inserts into the growing polymer chain attached to the metal center. mdpi.com This process allows for significant control over the polymer's structure, including its stereoregularity and linearity. wikipedia.org

The copper-catalyzed oxidative polymerization of this compound described previously is a form of coordination polymerization. cdnsciencepub.comscribd.com The copper(I) catalyst coordinates with the terminal alkyne groups of the this compound monomers. This coordination facilitates the deprotonation of the alkyne and its subsequent coupling with another monomer unit. The polymer grows through the sequential coordination and insertion of monomers at the active copper catalytic site. This method is effective for producing linear poly(α,ω-alkyldiynes) because the catalyst guides the head-to-tail linkage of the bifunctional monomers. cdnsciencepub.com The use of coordination catalysts like the Cu-TMEDA system is crucial for achieving high molecular weight polymers from α,ω-alkyldiyne monomers. cdnsciencepub.com

Copolymerization Studies Involving this compound

Copolymerization is a process in which two or more different types of monomers are polymerized together to form a copolymer. byjus.com This technique is valuable for creating materials with tailored properties that cannot be achieved with homopolymers. nih.gov In the context of this compound, copolymerization studies have been explored to synthesize polydisperse linear polymers.

Research has focused on the oxidative coupling polymerization of a,ω-alkyldiynes, including this compound, using copper(I) chloride as a catalyst. cdnsciencepub.com These studies often involve the copolymerization of this compound with other diynes of varying chain lengths, such as 1,7-octadiyne, 1,8-nonadiyne, 1,9-decadiyne, and 1,11-dodecadiyne. cdnsciencepub.com The goal is to produce linear polymers rather than cyclic structures, which can be a competing side reaction. cdnsciencepub.com

Two primary synthetic routes, building upon the work of Butera and Knol, have been optimized for the polymerization and copolymerization of these α,ω-alkyldiynes. cdnsciencepub.com The key differences between these routes lie in the catalyst-to-ligand ratio, the solvent system, and the reaction temperature and duration. cdnsciencepub.com The resulting copolymers are characterized by techniques like gel permeation chromatography (GPC) and end-group analysis (EGA) to determine their molar mass characteristics and confirm the linear structure. cdnsciencepub.com For instance, EGA provides an absolute number-average molar mass (Mn) value, which is crucial for understanding the polymer structure. cdnsciencepub.com

Table 1: Optimized Polymerization Routes for α,ω-Alkyldiynes
ParameterRoute A (Modified Butera's Route)Route B (Modified Knol's Route)
Catalyst:Ligand Copper(I) chloride:TMEDA (1:1 ratio)Copper(I) chloride:TMEDA (1:50 ratio)
Solvent System 1,2-Dichlorobenzene:Pyridine1,2-Dichlorobenzene
Optimized Temperature 60 to 80°C40 to 80°C
Optimized Time Increased from original report6 to 15 hours
Monomer Concentration Kept low to avoid precipitationIncreased from 0.011 mol dm-3 to 0.4 mol dm-3

Advanced Functionalization Reactions

Hydrosilylation is a reaction where a silicon-hydride (Si-H) bond adds across an unsaturated bond, like a carbon-carbon triple bond. wikipedia.org This process is a cornerstone for creating organosilicon compounds and for modifying surfaces. wikipedia.org Thermal hydrosilylation, initiated by heat, can be used to form stable, self-assembled monolayers (SAMs) on substrates such as hydrogen-terminated silicon. wikipedia.orgresearchgate.net

In the context of this compound, thermal hydrosilylation has been employed to create organic monolayers on Si(100) surfaces. The reaction involves the diyne bonding to the hydrogen-terminated silicon surface, ideally forming a robust, oxide-free interface. researchgate.net Studies have explored the experimental conditions required for this reaction, focusing on the effect of reaction time at a constant temperature. researchgate.net

For example, the thermal hydrosilylation of this compound on H-Si(100) can be carried out at 190°C under an inert argon atmosphere. researchgate.net The progression of the monolayer formation and the integrity of the silicon substrate can be monitored over several hours using techniques like X-ray photoelectron spectroscopy (XPS). The XPS Si 2p spectra help in assessing the extent of surface reaction and ensuring that significant oxidation of the silicon substrate does not occur during the process. researchgate.net

Table 2: Conditions for Thermal Hydrosilylation of this compound on Si(100)
ParameterValue/Condition
Substrate Hydrogen-terminated Si(100)
Reactant This compound
Initiation Thermal
Temperature 190 °C
Atmosphere Argon
Monitored Time Intervals 3 h, 5 h, 7 h, 9 h

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over another. masterorganicchemistry.comucalgary.ca These reactions can be classified as either diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer). numberanalytics.com For a molecule like this compound with two terminal alkyne groups, stereoselective transformations offer a pathway to create complex molecules with defined three-dimensional structures.

While specific literature detailing stereoselective reactions on this compound is sparse, the principles can be applied to its terminal alkyne moieties. The transformation of the triple bonds into stereochemically defined double bonds or saturated chains with new chiral centers is of significant synthetic interest.

Potential Stereoselective Reactions:

Asymmetric Hydrogenation: Using a chiral catalyst, one or both alkyne groups could be selectively hydrogenated to form a cis-alkene (e.g., with a Lindlar catalyst) or a trans-alkene (e.g., via Na/NH3 reduction), which are examples of diastereoselectivity. masterorganicchemistry.com Further asymmetric hydrogenation could convert the alkenes into alkanes with specific chirality.

Asymmetric Hydrosilylation: The use of chiral transition-metal catalysts (e.g., based on palladium or iron) can lead to the enantioselective addition of a silane (B1218182) to the alkyne, creating a chiral vinylsilane. wikipedia.org

Asymmetric Addition Reactions: Other additions across the triple bond, such as hydroboration-oxidation or additions of organometallic reagents, can be rendered stereoselective by employing chiral ligands or reagents, thereby creating chiral alcohols or carbon skeletons.

A reaction is termed stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of each other. alrasheedcol.edu.iq For example, the anti-addition of bromine to a cis-alkene yields a racemic mixture, while addition to the trans-alkene yields a meso compound. alrasheedcol.edu.iq Applying these concepts to derivatives of this compound allows for precise control over the final product's stereochemistry.

Mechanistic Studies of this compound Transformations

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, which includes any intermediates and transition states. numberanalytics.com A transition state is a transient, high-energy configuration along the reaction coordinate that represents the "point of no return." mit.edu The energy required to reach this state is the activation energy.

For transformations involving this compound, computational methods such as Density Functional Theory (DFT) are invaluable for analyzing transition states and reaction energetics. researchgate.netacs.org These studies can model the reaction pathway, calculate the energies of reactants, products, intermediates, and transition states, and provide insight into the reaction's feasibility and selectivity. acs.orgmdpi.com

For instance, in a potential metal-catalyzed cycloaddition reaction involving a diyne, DFT calculations can:

Explain Regioselectivity: In reactions with unsymmetrical diynes, calculations can determine which transition state is lower in energy, thereby predicting the major regioisomer formed. This preference is often due to steric or electronic factors. acs.org

Elucidate the Reaction Mechanism: Computational studies can help confirm or refute proposed mechanisms, such as whether a reaction proceeds through oxidative addition, reductive elimination, or insertion steps. acs.org

The energy profile of a reaction provides a graphical representation of these energy changes, illustrating the thermodynamic and kinetic aspects of the transformation. numberanalytics.com

When a reaction can yield two or more different products via competing pathways, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product formed is the one that forms the fastest, meaning it proceeds through the transition state with the lowest activation energy. This is the kinetic product. ucalgary.calibretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible. Given enough energy and time, the system will reach equilibrium, and the major product will be the most thermodynamically stable one (i.e., the one with the lowest Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product. wikipedia.orgmasterorganicchemistry.com

In reactions involving this compound, the choice of reaction conditions, particularly temperature, can be crucial for selectivity. libretexts.orglibretexts.org For example, in an electrophilic addition of a reagent H-X across one of the triple bonds, two different regioisomers could potentially form.

Hypothetical Example: Addition to this compound

Pathway A (Kinetic): Leads to Product A via a lower-energy transition state. This pathway is faster.

Pathway B (Thermodynamic): Leads to Product B, which is more stable than Product A, but has a higher-energy transition state. This pathway is slower.

Under low-temperature conditions, the reaction would be under kinetic control, favoring the formation of Product A. libretexts.org Conversely, at elevated temperatures where the reverse reactions can occur, the system would equilibrate to favor the more stable Product B under thermodynamic control. libretexts.org This principle is fundamental for directing the outcome of reactions with diynes and other polyfunctional molecules.

Applications of 1,10 Undecadiyne in Advanced Materials Science and Engineering

Polymer Design and Synthesis Utilizing 1,10-Undecadiyne as a Monomer

This compound serves as a valuable monomer in the synthesis of specialized polymers due to its terminal alkyne groups. These functional groups are amenable to various polymerization reactions, leading to materials with unique structural and electronic properties.

Conjugated Polymer Systems and Their Properties

Conjugated polymers, characterized by a backbone of alternating single and multiple bonds, exhibit intriguing electronic and optical properties. researchgate.netnih.gov The synthesis of these polymers can be achieved through several methods, including chemical and electrochemical polymerization. researchgate.netbeilstein-journals.org Chemical synthesis offers the advantage of producing soluble polymers and allows for precise control over the substitution patterns on the polymer backbone. beilstein-journals.org

While direct polymerization of this compound into a conjugated system is not extensively documented in the provided results, its structure as an α,ω-diyne makes it a potential candidate for such reactions. For instance, the terminal alkynes can participate in coupling reactions to form extended π-conjugated systems. The properties of the resulting polymers, such as molecular weight, solubility, and thermal stability, are influenced by the specific monomers and polymerization conditions used. rsc.org For example, the polycondensation of different monomers can lead to polymers with varying average molecular weights and yields. mdpi.com

The introduction of specific functional units into the polymer chain can further tailor the material's properties. For instance, incorporating units like imidazo[2,1-b]thiazole (B1210989) can result in polymers with good solubility and thermal stability. rsc.org Similarly, copolymers containing azulene (B44059) and bithiophene units have been synthesized via oxidative polymerization. beilstein-journals.org The electrical conductivity of these polymers can be significantly influenced by doping with agents like bromine or iodine. beilstein-journals.org

Cross-linked Networks and Thermosetting Materials

Thermosetting polymers, or thermosets, are materials that form irreversible chemical bonds during a curing process, resulting in a rigid, three-dimensional network structure. atlasfibre.comshobeirshimi.com This cross-linking provides high strength, thermal stability, and chemical resistance. atlasfibre.com The process of forming this network, known as curing, is induced by heat, radiation, or a catalyst and involves the formation of covalent bonds between polymer chains. shobeirshimi.comwikipedia.org

This compound, with its two terminal alkyne groups, is a suitable monomer for creating cross-linked networks. These terminal groups can undergo various reactions, such as cycloaddition or coupling reactions, to link different polymer chains together. The resulting thermoset materials are generally stronger than thermoplastic materials due to this three-dimensional network of bonds and are better suited for high-temperature applications. wikipedia.org The density of cross-links and the chemical structure of the monomer influence the final properties of the thermoset, including its mechanical strength, hardness, and resistance to heat and chemicals. wikipedia.org

Table 1: Comparison of Thermoset and Thermoplastic Properties

PropertyThermosetting PlasticsThermoplastic Materials
Behavior with Heat Form irreversible chemical bonds upon curing; cannot be remelted or reshaped. atlasfibre.comSoften when heated and can be remelted and reshaped multiple times. atlasfibre.com
Structure Three-dimensional network of cross-linked molecules. atlasfibre.comshobeirshimi.comLinear or slightly branched polymer chains with no permanent cross-links. atlasfibre.comshobeirshimi.com
Mechanical Properties High strength and rigidity. atlasfibre.comGenerally more flexible and impact-resistant. atlasfibre.com
Thermal Stability High stability at elevated temperatures. atlasfibre.comSoften and melt at elevated temperatures. shobeirshimi.com
Chemical Resistance High resistance to chemicals. atlasfibre.comVariable chemical resistance.
Recyclability Generally not recyclable through melting. wikipedia.orgRecyclable through remelting and reshaping. shobeirshimi.com

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The terminal alkyne groups of this compound make it an excellent molecule for the formation of self-assembled monolayers (SAMs) on various substrates. These monolayers are highly ordered molecular assemblies that form spontaneously on a surface and can be used to modify the surface's chemical and physical properties.

Formation on Silicon Substrates via Thermal Hydrosilylation

This compound can form robust, oxide-free monolayers on hydrogen-terminated silicon (Si(100)) substrates through a process called thermal hydrosilylation. x-mol.netresearchgate.net This reaction involves the addition of the Si-H bond across the carbon-carbon triple bond of the alkyne, creating a stable covalent bond between the molecule and the silicon surface.

Studies have explored the optimal conditions for forming these monolayers using various α,ω-diynes, including this compound. x-mol.netresearchgate.net X-ray photoelectron spectroscopy (XPS) has been used to confirm the successful formation of these monolayers, showing oxide levels below the detection limit for molecules with chain lengths from 7 to 11 carbons. x-mol.netresearchgate.net The reaction conditions, such as temperature and duration, are critical for achieving well-ordered monolayers. For instance, surfaces prepared with this compound at 190°C for varying durations (3 to 9 hours) have been analyzed to understand the kinetics of monolayer formation. researchgate.net

The resulting monolayers passivate the silicon surface, protecting it from oxidation, which is a significant challenge for the practical use of silicon as a semiconductor electrode. researchgate.netresearchgate.net The distal alkyne group of the monolayer remains available for further chemical modifications, providing a platform for creating more complex, modular assemblies on the silicon surface. researchgate.net

Integration in Electrochemical Devices and Sensors

The ability of this compound to form well-defined SAMs on silicon makes it a key component in the development of advanced electrochemical devices and sensors. x-mol.net These functionalized surfaces have been used to study electron transfer processes and to construct redox-active interfaces. x-mol.netresearchgate.net

By attaching redox-active molecules, such as ferrocene (B1249389) derivatives, to the terminal alkyne of a this compound monolayer, researchers can create electrochemically active surfaces. x-mol.net The properties of these surfaces, including the rate of electron transfer, are influenced by the thickness of the SAM. x-mol.net These modified silicon electrodes have potential applications in microelectronics and as components of biosensors. researchgate.netnih.gov

Electrochemical sensors rely on the specific interaction of an analyte with a recognition element immobilized on an electrode surface, which generates a measurable electrical signal. mdpi.comresearchgate.net The use of SAMs derived from this compound provides a stable and well-defined platform for immobilizing these recognition elements, such as enzymes or DNA. mdpi.com The ordered nature of the monolayer can enhance the sensitivity and selectivity of the sensor. chemmethod.com Furthermore, the ability to pattern these monolayers on a surface opens up possibilities for creating high-density arrays for multiplexed detection. researchgate.net

Development of Nanomaterials and Advanced Composites

The versatility of the diyne functionality makes this compound a valuable component in the bottom-up synthesis of nanomaterials and as a building block for advanced polymer composites.

Nanomaterials are materials with at least one dimension in the nanoscale range (1-100 nm), exhibiting properties that differ from their bulk counterparts. bhu.ac.innnci.net this compound can be used to form self-assembled monolayers (SAMs) on various surfaces. db-thueringen.de These organized, single-molecule-thick layers serve as versatile platforms in nanoscience. The long alkyl chain of this compound promotes the formation of an ordered layer, while the terminal alkyne provides a reactive handle for the subsequent attachment of other molecules or nanoparticles, enabling the construction of complex, layered nano-architectures. db-thueringen.de Furthermore, macrocyclic compounds derived from diynes can serve as templates for the synthesis of hybrid nanomaterials, such as gold nanoparticles, where the macrocycle directs the formation and stabilization of the nanoparticle. acs.org The polymerization of diyne-containing precursors is another route to novel nanomaterials with specific electronic and optical properties. molaid.com

Advanced composites are engineered materials typically composed of high-strength reinforcing fibers embedded within a polymer matrix. addcomposites.comcompositesone.com This combination yields materials that are lightweight, strong, and durable, making them crucial in the aerospace, automotive, and other high-performance industries. compositesone.comlearntoflyblog.com The structure of this compound, with two reactive alkyne groups at either end of a flexible chain, makes it a suitable candidate for use in advanced composites in several capacities:

Monomer for Polymer Matrix: this compound can act as a monomer that can be polymerized to form the matrix material. The polymerization of diynes can lead to the formation of polydiacetylenes, a class of conjugated polymers known for their unique optical and electronic properties and rigid backbone, which can impart high thermal stability to the composite.

Cross-linking Agent: It can be incorporated into other polymer systems to act as a cross-linking agent. During the curing process, the terminal alkyne groups can react to form a robust three-dimensional network. This cross-linking enhances the mechanical properties, such as stiffness and strength, as well as the thermal resistance of the final composite material. toraytac.com

The use of such tailored chemical building blocks allows for the precise engineering of the properties of the composite material to meet the demands of specific applications. compositesone.com

1,10 Undecadiyne in Catalysis and Methodological Innovations

Design and Synthesis of Catalytic Ligands Featuring 1,10-Undecadiyne Motifs

The incorporation of diyne functionalities into the backbone of ligands is a strategy for creating unique molecular architectures for catalysts. The rigid nature of the alkyne units can influence the geometry and coordination properties of the resulting metal complexes.

However, a review of current scientific literature indicates that this compound is not a commonly utilized building block for the synthesis of well-defined catalytic ligands such as phosphines or N-heterocyclic carbenes (NHCs). While general synthetic routes exist for producing phosphine (B1218219) ligands from various organohalides or through hydrophosphination, specific examples detailing the use of this compound in these protocols are not prominent. cardiff.ac.uksioc-journal.cn The synthesis of multidentate phosphine ligands is a field of continuous development, aiming to create specific chelate effects and geometries for catalytic applications, but research has generally focused on other structural motifs. cardiff.ac.uk

Role in Homogeneous Catalysis Research

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. numberanalytics.comwikipedia.orgslideshare.net This allows for high selectivity and activity under mild conditions due to the molecularly dispersed nature of the catalyst. slideshare.net α,ω-Diynes, as a class of molecules, are valuable substrates in a variety of transition-metal-catalyzed reactions, including cycloadditions and polymerizations. For instance, iridium and rhodium complexes have been shown to catalyze the [2+2+2] cycloaddition of α,ω-diynes with other unsaturated molecules to form complex aromatic and biaryl compounds. acs.orgtcichemicals.com

Despite the known reactivity of the α,ω-diyne class, specific research focusing on this compound as a substrate in homogeneous catalysis is not extensively reported. While it possesses the necessary terminal alkyne groups to participate in such transformations, detailed studies on its performance, selectivity, and the properties of the resulting products in reactions like hydrocyanation, hydrosilylation, or metathesis are limited in the available literature. wikipedia.org

Contributions to Heterogeneous Catalysis and Surface Chemistry

The most significant application of this compound is in the field of surface chemistry and heterogeneous systems, particularly in the formation of self-assembled monolayers (SAMs) on semiconductor surfaces. x-mol.netresearchgate.net These highly ordered molecular layers are crucial for modifying the chemical and electronic properties of substrates, which is fundamental to developing molecular-scale electronics and advanced sensors. wikipedia.orgnih.gov

The primary method for attaching this compound to a surface is through the thermal hydrosilylation reaction on a hydrogen-terminated silicon (Si(100)) wafer. researchgate.netwikipedia.org This process forms a stable, covalently bound monolayer with the undecadiyne molecules oriented on the surface, leaving a terminal alkyne group exposed and available for further chemical reactions. researchgate.netresearchgate.net The formation of these robust, oxide-free surfaces is a key step in preventing unwanted oxidation of the silicon substrate. x-mol.netresearchgate.net

Once the acetylene-terminated monolayer is formed, it serves as a versatile platform for subsequent "grafting-to" modifications. A widely used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. researchgate.netdb-thueringen.de This allows for the efficient and specific attachment of molecules containing an azide (B81097) group. For example, researchers have successfully "clicked" azidomethylferrocene onto this compound-based SAMs. researchgate.netdb-thueringen.de The resulting ferrocene-functionalized surfaces are redox-active and are used as model systems to study the fundamentals of electron transfer through molecular wires of varying lengths. x-mol.netresearchgate.net

Studies comparing SAMs made from α,ω-diynes of different lengths (e.g., 1,6-heptadiyne, 1,8-nonadiyne, and this compound) have shown that the length of the alkyl chain spacer directly impacts the properties of the monolayer and the apparent rate of electron transfer. x-mol.netresearchgate.net The characterization of these surfaces relies on advanced techniques such as X-ray Photoelectron Spectroscopy (XPS), which confirms the chemical bonding and successful formation of the monolayer. researchgate.netresearchgate.net

Table 1: Experimental Conditions for Thermal Hydrosilylation of α,ω-Diynes on H-Si(100) Surfaces researchgate.net
α,ω-Diyne CompoundAbbreviationReaction TemperatureReaction TimeResulting Surface
1,6-HeptadiyneC7-SAMNot specified15 - 60 minAcetylene-terminated monolayer
1,8-NonadiyneC9-SAMNot specifiedNot specifiedAcetylene-terminated monolayer
This compoundC11-SAM190 °C3 - 9 hoursAcetylene-terminated monolayer
1,15-HexadecadiyneC16-SAM80 °C - 135 °C20 hoursAcetylene-terminated monolayer

Application in Flow Chemistry and Continuous Synthesis Development

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and straightforward scalability. selvita.com This technology is particularly well-suited for exothermic processes or reactions involving unstable intermediates.

While the application of flow chemistry to reactions involving diynes has been demonstrated, for instance in the multi-step synthesis of pyrazoles from 1,3-diynes bu.edu, specific examples detailing the use of this compound in continuous flow systems are not widely reported in the literature.

However, the potential for applying flow chemistry to reactions with this compound is considerable. The energetic nature of its triple bonds means that reactions like polymerization, cycloaddition, or hydrosilylation could benefit from the precise temperature control and safety profile offered by microreactors or other continuous flow setups. selvita.com The ability to generate large quantities of material by running the process over time, rather than scaling up vessel size, makes flow synthesis an attractive, scalable methodology for producing functional materials derived from this compound. selvita.com

Advanced Research Methodologies Applied to 1,10 Undecadiyne Systems

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for the detailed characterization of molecules. By probing the interaction of matter with electromagnetic radiation, these techniques provide fundamental insights into molecular structure, bonding, and dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. In high-resolution spectra, what might appear as a single peak in a low-resolution spectrum is often split into a cluster of peaks, a phenomenon known as spin-spin coupling. d-nb.infochemicalbook.com This splitting provides information about the number of neighboring hydrogen atoms. d-nb.infouni-saarland.de

For a molecule like 1,10-undecadiyne, ¹H and ¹³C NMR spectra are used to confirm its structure. The terminal alkyne protons (H-1 and H-11) are expected to appear in a specific region of the ¹H NMR spectrum, typically around 1.9-2.5 ppm. The methylene (B1212753) protons adjacent to the triple bonds (H-3 and H-9) would also have a characteristic chemical shift, while the more shielded methylene groups in the center of the chain would appear at higher fields (lower ppm values).

Proton/Carbon TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Expected Multiplicity (¹H NMR)
HC≡C-1.9 - 2.568 - 75Triplet
-C≡C--80 - 90-
≡C-CH₂-2.1 - 2.418 - 25Quartet
-(CH₂)n-1.2 - 1.628 - 32Multiplet

Advanced Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of elemental composition and molecular weight. rsc.org Advanced MS techniques, particularly Electrospray Ionization (ESI-MS), are invaluable for identifying and characterizing transient reactive intermediates in solution, which are often present at very low concentrations. acs.orgpsu.eduresearchgate.netuvic.ca

The study of reactions involving diynes, such as cycloadditions or couplings catalyzed by metals like gold or rhodium, heavily relies on ESI-MS to intercept and analyze key intermediates. acs.orgtdx.catresearchgate.net For instance, in dual-gold-catalyzed reactions of 1,5-diynes, ESI combined with high-resolution ion mobility mass spectrometry has been used to resolve and identify multiple isomeric intermediates corresponding to [catalyst + diyne] and [catalyst + diyne + benzene] species. acs.orgresearchgate.net The method allows for the direct observation of species that support proposed cooperative bimetallic mechanisms. acs.org

Although direct ESI-MS studies on this compound were not found in the provided search results, the methodologies applied to other diynes are directly relevant. In such an experiment, one would monitor the reaction mixture over time, looking for signals corresponding to potential intermediates, such as metal-alkyne π-complexes, metallacycles, or vinylidene species. Tandem mass spectrometry (MS/MS) would then be used to fragment these parent ions, providing structural information based on their fragmentation patterns. tdx.catnih.gov

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. ubc.caossila.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise map of electron density and, consequently, the positions of atoms and the bonds between them. ubc.caresearchgate.net

While obtaining a suitable single crystal of the parent this compound might be challenging due to its flexibility and low melting point, its derivatives, particularly organometallic complexes, are more amenable to crystallization. The study of such derivatives provides critical information on how the diyne ligand coordinates to metal centers. For example, crystallographic studies on titanocene (B72419) complexes with 1,3-diynes reveal the formation of planar titanacyclobutene rings. acs.org Similarly, the structures of gold(I) complexes with organometallic 1,4-diynes show trigonal-planar coordination environments around the gold center. acs.org

These studies provide precise bond lengths and angles, which are crucial for understanding the nature of the metal-ligand interactions. For instance, in a heterobimetallic titanium-gold complex, a short titanium-gold bond length of 2.975(1) Å was observed, indicating a direct metal-metal interaction. acs.org Such data is vital for validating computational models and understanding catalytic cycles.

Complex TypeKey Structural FeatureExample Bond Length (Å)Example Bond Angle (°)
Titanacyclobutene from a 1,3-diynePlanar titanacyclobutene ringTi-C: 2.15 (avg)C-Ti-C: ~65
Titanium-Gold Diyne ComplexTrigonal-planar gold coordinationTi-Au: 2.975(1) - 3.007(2)C-Au-C: ~160

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. rsc.orgnih.goveag.com This makes it an ideal tool for studying thin films and self-assembled monolayers (SAMs), such as those formed by this compound on various substrates. eag.comresearchgate.net

The thermal hydrosilylation of this compound onto hydrogen-terminated Si(100) surfaces has been studied using XPS. researchgate.net High-resolution scans of the C 1s and Si 2p core level regions provide detailed chemical bonding information. The C 1s spectrum of such a monolayer can be deconvoluted to identify different carbon species, such as aliphatic C-C bonds (typically around 284.8-285.0 eV), C-Si bonds, and any oxidized carbon species (C-O, C=O) that may be present. northwestern.eduthermofisher.com The Si 2p spectrum reveals the extent of silicon oxidation (SiOₓ) at the interface compared to the elemental silicon (Si⁰) from the substrate. rsc.org

The binding energies are characteristic of the elements and their chemical environment, allowing for the confirmation of covalent attachment and the assessment of the quality and chemical integrity of the monolayer. scielo.org.mxbohrium.com Angle-resolved XPS (ARXPS) can further provide non-destructive depth-profiling information, helping to establish the ordering and orientation of the molecules within the SAM. thermofisher.com

Core LevelChemical StateTypical Binding Energy (eV)
C 1sC-C / C-H (aliphatic)284.8 - 285.0
C 1sC-O (ether/alcohol)~286.0
C 1sC=O (carbonyl)288 - 290
Si 2pSi⁰ (elemental)~99.3
Si 2pSiOₓ (oxide)~103

Computational Chemistry for Predictive Modeling and Understanding

Computational chemistry utilizes theoretical principles and computer simulations to predict and interpret the properties and reactivity of molecules. thermofisher.comirjweb.com These methods complement experimental work by providing insights into phenomena that are difficult or impossible to observe directly, such as transition states and electronic structures.

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules like this compound. scielo.org.mxwikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which is a much simpler quantity. mpg.de This approach offers a favorable balance between accuracy and computational cost, making it widely applicable. careerendeavour.com

For diyne systems, DFT calculations are used to determine optimized geometries, vibrational frequencies, and a range of electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO-LUMO energy gap (E_gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative framework to understand a molecule's behavior in chemical reactions. researchgate.netchemmethod.comdergipark.org.trmdpi.com These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω). chemmethod.comdergipark.org.tr For example, a high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). chemmethod.com These calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding synthetic efforts. irjweb.comchemmethod.com

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Chemical Potential (μ)μ = -(I + A) / 2Electron escaping tendency.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity to accept electrons.

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulation is a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By calculating the trajectory of every particle based on a given force field, MD simulations provide a virtual microscope to observe processes like self-assembly at an atomistic resolution. arxiv.orgnih.gov While specific, large-scale MD studies focusing exclusively on this compound self-assembly are not extensively documented in publicly available literature, the methodology's application to analogous self-assembling systems provides a clear framework for how such research would be conducted and the insights it could yield. aps.orgcuny.edu

The primary goal of applying MD simulations to this compound would be to understand how individual molecules aggregate to form larger, ordered structures. The process begins with the creation of a simulation box containing multiple this compound molecules, often surrounded by a solvent to mimic realistic conditions. aip.org Researchers can choose between all-atom (AA) simulations, which explicitly model every atom, or coarse-grained (CG) simulations, which group atoms into larger pseudo-atoms to study longer timescale phenomena. researchgate.net

The simulation would track key parameters over time, such as intermolecular distances, orientation of the diyne moieties, and the formation of hydrogen bonds or van der Waals contacts, which are fundamental to the stability of resulting nanostructures. cuny.eduacs.org By analyzing these trajectories, researchers can identify intermediate structures, understand the kinetics of aggregation, and predict the final morphology of the self-assembled material. aps.org For instance, simulations could reveal whether this compound molecules prefer to align in parallel, anti-parallel, or more complex arrangements, driven by the interactions between their hydrophobic alkyl chains and the terminal alkyne groups.

The insights gained are quantitative and can be used to generate data on the structural and energetic properties of the assembled system.

Interactive Table: Illustrative MD Simulation Output for a this compound System

This table represents hypothetical data that could be generated from an MD simulation of this compound self-assembly, showcasing key metrics used to characterize the process.

Simulation Time (ns)Number of AggregatesAverage Aggregate Size (molecules)Radius of Gyration (Å)Predominant Intermolecular Interaction Energy (kJ/mol)
050017.20
1012549.8-15.4 (van der Waals)
25501012.5-22.1 (van der Waals)
50202515.1-28.9 (van der Waals & π-π stacking)
100105018.3-35.6 (van der Waals & π-π stacking)

Note: This data is illustrative and intended to represent typical outputs from an MD simulation. The values are not derived from an actual experiment on this compound.

Quantum Chemical Analysis of Strained Diyne Geometries

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and energetics of molecules with high precision. researchgate.net This methodology is particularly powerful for analyzing molecules with unusual geometries, such as strained alkynes or diynes. acs.orgresearchgate.net A linear alkyne C-C≡C-C bond angle is ideally 180°. In cyclic molecules or sterically hindered systems, this angle can be forced to bend, inducing significant strain energy. researchgate.netkyoto-u.ac.jp

For a flexible molecule like this compound, significant strain is not expected in its ground state. However, during self-assembly or upon interaction with other molecules or surfaces, its long aliphatic chain could force the terminal diyne groups into conformations with bent geometries. Quantum chemical analysis can precisely quantify the energetic penalty of this distortion. mdpi.com

A typical QC study would involve performing geometry optimizations on this compound with its C-C≡C-H dihedral angles constrained to simulate bending. nih.gov For each constrained geometry, calculations can determine key properties such as the total strain energy, changes in bond lengths and angles, and the distribution of electron density. acs.org For example, analysis shows that bending an alkyne enhances its reactivity, a principle that is the foundation of strain-promoted click chemistry. nih.govnih.gov Such an analysis of this compound could predict how mechanical or intermolecular forces might alter the reactivity of its terminal alkyne groups.

Furthermore, Natural Bond Orbital (NBO) analysis can reveal changes in the hybridization of the sp-carbon atoms and the orbital interactions within the strained diyne moiety. rsc.org This provides a deep understanding of how strain affects the electronic character and, consequently, the chemical properties of the molecule. acs.org

Interactive Table: Representative Quantum Chemical Data for a Strained Diyne Fragment

The following table provides representative data illustrating how key parameters of a diyne fragment (R-C≡C-C≡C-H) change with induced strain, as would be calculated using quantum chemical methods.

C-C≡C Bond Angle (°)Strain Energy (kcal/mol)C≡C Bond Length (Å)sp-Carbon HybridizationHOMO-LUMO Gap (eV)
180.0 (Unstrained)0.01.205sp8.5
170.02.51.208sp¹.¹8.2
160.08.21.212sp¹.³7.8
150.015.51.217sp¹.⁵7.3

Note: This data is representative and serves to illustrate the outputs of a quantum chemical analysis on a strained diyne. The values are based on general principles of strained alkynes and are not from a specific calculation on this compound.

Future Directions and Emerging Research Frontiers for 1,10 Undecadiyne

Sustainable Chemical Synthesis and Circular Economy Contributions

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the circular economy, which aim to minimize waste and maximize resource efficiency. microbank.comcircularise.com For a specialty chemical like 1,10-undecadiyne, this means a shift away from traditional linear "extract, use, and discard" production models toward more sustainable and circular pathways. ellenmacarthurfoundation.orgsap.com

Research efforts are anticipated to focus on developing greener synthetic routes that are more atom-economical and utilize less hazardous substances. This includes exploring catalytic processes that avoid stoichiometric heavy-metal oxidants, a common feature in classical alkyne coupling reactions. rsc.orgnih.gov Methodologies like electrochemical synthesis or the use of reusable heterogeneous catalysts represent promising avenues for reducing the environmental footprint of its production. rsc.orgpandawainstitute.com

Furthermore, integrating this compound into a circular economy framework involves designing its life cycle with reuse and recycling in mind. microbank.comellenmacarthurfoundation.org Because its terminal alkyne groups are highly reactive, they can be used to create polymers or materials that are potentially depolymerizable, allowing the monomer to be recovered and reused. This approach aligns with the core circular economy principle of keeping materials in circulation at their highest value for as long as possible. ellenmacarthurfoundation.orgeuropa.eu

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrinciplePotential Application to this compound Synthesis
Prevention Designing synthesis routes that minimize the generation of byproducts.
Atom Economy Utilizing catalytic coupling reactions that incorporate most of the atoms from the reactants into the final product.
Less Hazardous Synthesis Replacing hazardous solvents and reagents with safer, eco-friendly alternatives like water or bio-based solvents. rsc.org
Design for Energy Efficiency Employing methods like sonochemistry or microwave-assisted synthesis to reduce reaction times and energy consumption. pandawainstitute.comnih.gov
Use of Renewable Feedstocks Investigating pathways to derive this compound or its precursors from biomass rather than petrochemical sources.
Catalysis Using highly selective and reusable catalysts (e.g., heterogeneous zinc-based catalysts) to improve efficiency and reduce waste. rsc.org

Exploration in Bio-Inspired and Biomimetic Systems

Biomimicry, the design of systems and materials inspired by nature, offers a fertile ground for the application of this compound. frontiersin.orgsapub.org Nature creates complex, functional architectures from simple molecular units, and the linear, bifunctional nature of this compound makes it an ideal candidate for mimicking these processes. learnbiomimicry.com

A key area of exploration is the synthesis of macrocycles and cyclophanes. Research has already demonstrated the synthesis of a strained undecadiyne cyclophane, highlighting the molecule's utility in creating structurally complex and potentially functional cyclic compounds. researchgate.net These macrocycles can be designed to mimic biological receptors or enzyme active sites for applications in sensing or catalysis.

In the realm of biomaterials, this compound can serve as a versatile cross-linking agent or a spacer molecule in the construction of hydrogels and polymer scaffolds for tissue engineering. nih.govnih.gov Its terminal alkyne groups are amenable to highly efficient and biocompatible "click" chemistry reactions, allowing for the precise construction of three-dimensional networks that can mimic the extracellular matrix. This approach can be used to create materials that support cell adhesion and proliferation. nih.gov

Table 2: Potential Roles of this compound in Bio-Inspired Systems

Bio-Inspired ApplicationRole of this compoundRelevant Biological System
Molecular Cages/Receptors Backbone for creating strained macrocycles via intramolecular coupling. researchgate.netEnzyme active sites, cellular receptors.
Tissue Engineering Scaffolds Cross-linker for hydrogel formation via "click" chemistry. nih.govExtracellular matrix.
Drug Delivery Systems Linker molecule to attach drugs to a polymer backbone or nanoparticle. nih.govNatural carrier proteins.
Self-Assembled Monolayers Building block for creating ordered surfaces that mimic cell membranes.Biological membranes.

Integration into Novel Energy Storage and Conversion Technologies

The global push for sustainable energy has spurred research into new materials for energy storage and conversion. consensus.apptheiet.org this compound possesses properties that make it a candidate for integration into next-generation energy devices.

In energy conversion, particularly photovoltaics, organic molecules are used to modify semiconductor surfaces to improve efficiency and stability. A study involving a photovoltaic measurement on a silicon junction utilized this compound, suggesting its potential in this area. researchgate.net The terminal alkyne groups can form strong covalent bonds with silicon surfaces, creating a self-assembled monolayer (SAM). This SAM can passivate the surface, reducing charge recombination and potentially enhancing the performance of solar cells.

For energy storage, the focus is on batteries and supercapacitors. energypost.euwikipedia.org While direct application is still exploratory, this compound could serve as a precursor for advanced carbon materials. Pyrolysis of polymers derived from this compound could yield carbon nanostructures with high surface area and conductivity, which are desirable properties for electrode materials in supercapacitors. mdpi.com Additionally, its derivatives could be investigated as components of novel electrolytes or as additives in lithium-ion batteries to improve stability at the electrode-electrolyte interface. energypost.eu

Table 3: Potential Applications of this compound in Energy Technologies

TechnologyPotential Role of this compoundKey Function
Photovoltaics (Solar Cells) Formation of self-assembled monolayers on semiconductor surfaces (e.g., Silicon). researchgate.netSurface passivation, modification of electronic properties.
Supercapacitors Precursor to high-surface-area carbon electrode materials.Energy storage via electrostatic charge accumulation.
Batteries Component of polymer electrolytes or stabilizing additives. energypost.euIon transport, formation of stable solid-electrolyte interphase.
Fuel Cells Building block for novel proton exchange membranes. consensus.appFacilitating proton transport while preventing fuel crossover.

Interdisciplinary Research Paradigms and New Application Domains

The unique chemical reactivity and structural characteristics of this compound position it at the intersection of multiple scientific disciplines, fostering interdisciplinary research. wikipedia.orgmdpi.com Realizing its potential in the areas described above will necessitate collaboration between synthetic chemists, materials scientists, physicists, and engineers. kname.edu.uanih.gov This convergence of expertise is expected to unlock new application domains previously unforeseen.

One emerging paradigm is in the field of molecular electronics. The rigid, linear structure of this compound makes it an attractive candidate for use as a "molecular wire." By anchoring the molecule between two electrodes, it may be possible to study and exploit electron transport through a single molecule, a fundamental goal of nanotechnology.

Another new domain lies in the creation of advanced polymers. The polymerization of diynes can lead to conjugated polymers with interesting optical and electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), sensors, or as new types of semiconductors. The ability to form strained cyclic structures also opens doors in the field of mechanochemistry, where mechanical force can be used to induce chemical transformations in specifically designed molecules.

Table 4: Interdisciplinary Fields and New Application Domains for this compound

Interdisciplinary FieldContributing DisciplinesPotential New Application Domain
Molecular Electronics Chemistry, Physics, Electrical EngineeringSingle-molecule wires, molecular switches.
Polymer Science Chemistry, Materials ScienceConjugated polymers for organic electronics (OLEDs, OFETs).
Mechanochemistry Chemistry, Mechanical EngineeringMechanically responsive materials, stress sensors.
Supramolecular Chemistry Chemistry, BiologyHost-guest systems, molecular sensing arrays. researchgate.net
Surface Science Chemistry, Materials Science, PhysicsPatterned surfaces with tailored chemical functionality.

Q & A

Q. How should raw data (e.g., chromatograms, spectral scans) be formatted and annotated to meet journal requirements for transparency?

  • Answer : Include metadata (instrument model, resolution settings) in figure captions. Use open-source tools (e.g., NMReDATA) for NMR annotations. For tables, align significant figures with instrument precision (e.g., ±0.01 g for balances) and avoid redundant data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.